3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol mechanism of action
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, more commonly known by its designation P7C3, is a novel aminopropyl carbazole compound that has garnered significant attention for its potent neuroprotective properties. Discovered through an unbiased in vivo screen for compounds that enhance adult hippocampal neurogenesis, P7C3 and its derivatives have demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and nerve injury. This technical guide provides a comprehensive overview of the core mechanism of action of P7C3, focusing on its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT) and the subsequent modulation of the NAD+ salvage pathway. This document synthesizes key experimental findings, presents quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to serve as a valuable resource for researchers in the field.
Introduction
Neurodegenerative diseases and neuronal injury represent a significant and growing unmet medical need. A promising therapeutic strategy is the identification of small molecules that can protect neurons from cell death and promote their survival. 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) emerged from a target-agnostic screen as a compound that enhances the survival of newborn neurons in the adult brain[1][2]. Subsequent studies have revealed that P7C3 is orally bioavailable, crosses the blood-brain barrier, and is non-toxic at efficacious doses[2][3]. The primary mechanism underlying its neuroprotective effects has been identified as the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway[1][4].
Core Mechanism of Action: NAMPT Activation and NAD+ Synthesis
The central tenet of P7C3's mechanism of action is its ability to positively modulate the activity of NAMPT. This enzyme is critical for cellular bioenergetics and signaling, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine dinucleotide (NAD+)[1][4].
Direct Target Identification
The identification of NAMPT as the direct intracellular target of P7C3 was achieved through a series of elegant experiments. An active derivative of P7C3, modified with a benzophenone for photo-crosslinking and an alkyne for click chemistry, was used to pull down its binding partners from cell lysates. This led to the successful identification of NAMPT as the protein that P7C3 directly interacts with[1][5].
Enhancement of NAMPT Enzymatic Activity
In vitro studies using purified, recombinant human NAMPT have demonstrated that active variants of P7C3, such as P7C3-A20, directly enhance the enzyme's catalytic activity in a dose-dependent manner[1][4]. This enhancement of NAMPT activity leads to an increased rate of NMN production from nicotinamide, thereby boosting the cellular NAD+ pool.
Restoration of Cellular NAD+ Levels
In cellular models of NAD+ depletion, such as doxorubicin-induced toxicity, treatment with P7C3 has been shown to restore intracellular NAD+ levels[1][4]. Doxorubicin is known to activate poly(ADP-ribose) polymerase (PARP), an enzyme that consumes large amounts of NAD+ for DNA repair, leading to a significant drop in cellular NAD+ concentrations. P7C3's ability to counteract this effect by stimulating the NAMPT-mediated salvage pathway underscores its role in maintaining NAD+ homeostasis[1].
Signaling Pathways
The neuroprotective effects of P7C3 are mediated through the downstream consequences of increased cellular NAD+ levels. NAD+ is a crucial co-substrate for a class of enzymes called sirtuins, which play a vital role in cellular stress resistance, metabolism, and longevity.
The NAMPT-NAD+-Sirtuin Axis
By increasing the availability of NAD+, P7C3 indirectly activates sirtuins, particularly SIRT1. SIRT1 is a protein deacetylase that targets a wide range of substrates to orchestrate a pro-survival cellular program. The activation of SIRT1 signaling cascades is believed to be a key contributor to the neuroprotective effects of P7C3[6]. The relationship between P7C3, NAMPT, NAD+, and downstream effectors is depicted in the signaling pathway diagram below.
Caption: P7C3 activates NAMPT, increasing NAD+ levels and stimulating SIRT1-mediated neuroprotection.
Quantitative Data
The following table summarizes the available quantitative data for P7C3 and its analogs. It is important to note that much of the detailed quantitative analysis has been performed on optimized derivatives of the parent P7C3 compound.
| Compound | Assay | Result | Reference |
| P7C3 | In vivo hippocampal neurogenesis | Maximal efficacy at 5 mg/kg/day (oral) | [2] |
| P7C3-A20 | Doxorubicin-induced toxicity protection | 5 µM showed significant protection | [5] |
| P7C3-A20 | Toxicity in cultured human cell lines | IC50 > 10 µM | [2] |
| (-)-P7C3-S243 | Toxicity in cultured human cell lines | IC50 > 10 µM | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of P7C3.
NAMPT Enzymatic Activity Assay
A coupled-enzyme assay is utilized to measure the activity of purified recombinant NAMPT.
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Reaction Mixture: The reaction is initiated by adding purified NAMPT to a solution containing nicotinamide, ATP, and phosphoribosyl pyrophosphate (PRPP).
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Coupling Enzymes: The reaction mixture also contains NMNAT (nicotinamide mononucleotide adenylyltransferase) and a suitable dehydrogenase (e.g., alcohol dehydrogenase).
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Detection: The NMN produced by NAMPT is converted to NAD+ by NMNAT. The generated NAD+ is then used by the dehydrogenase to produce a detectable signal, such as the conversion of a substrate to a fluorescent or chromogenic product, or the change in absorbance due to NADH formation.
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P7C3 Treatment: To assess the effect of P7C3, the compound is pre-incubated with NAMPT before initiating the reaction. The change in reaction rate is then measured to determine the extent of activation[1].
Caption: Workflow for the coupled-enzyme assay to measure NAMPT activity.
Cellular NAD+ Level Measurement
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Cell Culture and Treatment: Cells (e.g., U2OS) are cultured under standard conditions. To induce NAD+ depletion, cells are treated with an agent like doxorubicin. A separate group of cells is pre-treated with P7C3 before doxorubicin exposure.
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Cell Lysis: After the treatment period, cells are harvested and lysed to release intracellular metabolites.
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NAD+ Quantification: The concentration of NAD+ in the cell lysates is determined using a commercially available NAD+/NADH assay kit. These kits typically use a cycling enzymatic reaction that generates a product quantifiable by colorimetry or fluorometry.
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Normalization: The measured NAD+ levels are normalized to the total protein concentration in each sample to account for variations in cell number[7].
In Vivo Neurogenesis Assay
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Animal Model: Adult mice are used for this assay.
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BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of proliferating cells.
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P7C3 Administration: Mice are treated with P7C3 (e.g., 5 mg/kg/day) or a vehicle control, typically via oral gavage, for a specified period (e.g., 30 days).
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Tissue Processing: At the end of the treatment period, the mice are euthanized, and their brains are harvested, fixed, and sectioned.
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Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the labeled newborn cells and a neuronal marker (e.g., NeuN) to confirm their neuronal phenotype.
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Quantification: The number of BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus is quantified using microscopy to determine the net level of neurogenesis[2].
Other Potential Mechanisms and Future Directions
While the activation of NAMPT is the most well-established mechanism of action for P7C3's neuroprotective effects, some studies have suggested other potential targets, particularly at higher concentrations.
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RRM2 and cGAS-STING Pathway: In the context of renal cell carcinoma, high concentrations of P7C3 have been shown to suppress tumor growth by reducing the expression of ribonucleotide reductase subunit M2 (RRM2) and activating the cGAS-STING signaling pathway[8].
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Phosphoglycerate Kinase 1 (PGK1): A human protein microarray study identified PGK1, a key enzyme in glycolysis, as a potential binding partner for P7C3 in glioma cells[9].
These findings suggest that P7C3 may have a broader range of biological activities, which could be context-dependent (e.g., cell type, compound concentration). Further research is warranted to fully elucidate these alternative mechanisms and their potential therapeutic implications.
Conclusion
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) represents a promising class of neuroprotective agents with a well-defined core mechanism of action. By activating the rate-limiting enzyme NAMPT in the NAD+ salvage pathway, P7C3 enhances cellular NAD+ levels, which in turn promotes neuronal survival, likely through the activation of sirtuin-dependent signaling pathways. The compelling preclinical data for P7C3 and its analogs in various models of neurological disorders highlight its potential for further development as a novel therapeutic for these devastating conditions. This guide provides a foundational understanding of P7C3's mechanism, which will be critical for designing future studies and ultimately translating this promising compound into the clinic.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
